molecular formula C9H12O2 B14844840 3-Ethyl-4-methoxy-phenol

3-Ethyl-4-methoxy-phenol

Cat. No.: B14844840
M. Wt: 152.19 g/mol
InChI Key: YBHFXIXJNDNBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4-Methoxyphenol is an organic compound belonging to the class of phenols It is characterized by the presence of an ethyl group at the third position and a methoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-Methoxyphenol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with ethyl halides in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of 3-Ethyl-4-Methoxyphenol may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or copper can be employed to facilitate the alkylation reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-Methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3-Ethyl-4-Methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-Methoxyphenol involves its interaction with various molecular targets. The compound’s phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing its reactivity and interactions with biological molecules. It may inhibit certain enzymes or scavenge free radicals, contributing to its antioxidant and anti-inflammatory effects.

Comparison with Similar Compounds

    4-Methoxyphenol: Lacks the ethyl group, making it less hydrophobic.

    3-Ethylphenol: Lacks the methoxy group, affecting its electron-donating properties.

    4-Ethylphenol: Similar structure but with different substitution pattern, influencing its reactivity.

Uniqueness: 3-Ethyl-4-Methoxyphenol’s unique combination of ethyl and methoxy groups imparts distinct chemical and physical properties, making it valuable for specific applications where both hydrophobicity and electron-donating effects are desired.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3-ethyl-4-methoxyphenol

InChI

InChI=1S/C9H12O2/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6,10H,3H2,1-2H3

InChI Key

YBHFXIXJNDNBQG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.